molecular formula C10H11F3N4S B10757989 1-{[N-(1-Imino-guanidino-methyl)]sulfanylmethyl}-3-trifluoromethyl-benzene

1-{[N-(1-Imino-guanidino-methyl)]sulfanylmethyl}-3-trifluoromethyl-benzene

Cat. No.: B10757989
M. Wt: 276.28 g/mol
InChI Key: DWJNPCRXBNWCJC-UHFFFAOYSA-N
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Description

1-{[N-(1-IMINO-GUANIDINO-METHYL)]SULFANYLMETHYL}-3-TRIFLUOROMETHYL-BENZENE is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Preparation Methods

The synthesis of 1-{[N-(1-IMINO-GUANIDINO-METHYL)]SULFANYLMETHYL}-3-TRIFLUOROMETHYL-BENZENE typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the trifluoromethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired substitution and functionalization of the benzene ring. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-{[N-(1-IMINO-GUANIDINO-METHYL)]SULFANYLMETHYL}-3-TRIFLUOROMETHYL-BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-{[N-(1-IMINO-GUANIDINO-METHYL)]SULFANYLMETHYL}-3-TRIFLUOROMETHYL-BENZENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[N-(1-IMINO-GUANIDINO-METHYL)]SULFANYLMETHYL}-3-TRIFLUOROMETHYL-BENZENE involves its interaction with molecular targets such as enzymes. For example, it has been shown to target dihydrofolate reductase in Escherichia coli, inhibiting its activity and affecting folate metabolism. The pathways involved include the inhibition of enzyme activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

1-{[N-(1-IMINO-GUANIDINO-METHYL)]SULFANYLMETHYL}-3-TRIFLUOROMETHYL-BENZENE can be compared with other similar compounds, such as:

    Trifluoromethylbenzenes: These compounds share the trifluoromethyl group but differ in the specific substituents on the benzene ring.

    Isothioureas: Compounds with similar functional groups but different overall structures.

Properties

Molecular Formula

C10H11F3N4S

Molecular Weight

276.28 g/mol

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl N-(diaminomethylidene)carbamimidothioate

InChI

InChI=1S/C10H11F3N4S/c11-10(12,13)7-3-1-2-6(4-7)5-18-9(16)17-8(14)15/h1-4H,5H2,(H5,14,15,16,17)

InChI Key

DWJNPCRXBNWCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC(=N)N=C(N)N

Origin of Product

United States

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